n-(4-Methylbenzyl)butan-1-amine
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Overview
Description
n-(4-Methylbenzyl)butan-1-amine: is an organic compound with the chemical formula C13H21N. It is a derivative of butanamine, where the butan-1-amine group is substituted with a 4-methylbenzyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n-(4-Methylbenzyl)butan-1-amine typically involves the reaction of a benzyl compound with butylamine. One common method is the reaction of 4-methylbenzyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: n-(4-Methylbenzyl)butan-1-amine undergoes various types of chemical reactions, including:
Amination: It can react with electrophiles to form new carbon-nitrogen bonds.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Amination: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base like sodium hydroxide or potassium carbonate.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under acidic conditions.
Major Products:
Amination: The major products are substituted amines, where the butan-1-amine group is further functionalized.
Electrophilic Substitution: The major products are substituted aromatic compounds, where the 4-methylbenzyl group is modified.
Scientific Research Applications
n-(4-Methylbenzyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(4-Methylbenzyl)butan-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The specific pathways involved depend on the context in which the compound is used. For example, in drug discovery, it may interact with specific protein targets to exert its therapeutic effects .
Comparison with Similar Compounds
n-(2-Methylbenzyl)butan-1-amine: Similar in structure but with the methyl group in the 2-position instead of the 4-position.
n-(4-Methylbenzyl)butan-2-amine: Similar but with the amine group attached to the second carbon of the butane chain instead of the first.
Uniqueness: n-(4-Methylbenzyl)butan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the methyl group and the butan-1-amine moiety can affect the compound’s physical and chemical properties, making it distinct from its isomers .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-4-9-13-10-12-7-5-11(2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGHNRKHZQVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876968 |
Source
|
Record name | P-METHYLBENZYL-BUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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